5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide
Overview
Description
5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis and medicinal chemistry due to its stability and electronic properties. The compound’s structure includes a thiophene ring substituted with a carboxamide group, a methyl group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide typically involves the reaction of 5-methyl-3-thiophenecarboxylic acid with 2-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-methyl-N-(2-aminophenyl)-3-thiophenecarboxamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-aminophenyl)-3-thiophenecarboxamide: A reduced form of the compound with an amino group instead of a nitro group.
5-methyl-3-thiophenecarboxamide: A simpler derivative without the nitrophenyl substitution.
N-(2-nitrophenyl)-3-thiophenecarboxamide: Lacks the methyl group on the thiophene ring.
Uniqueness
5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrophenyl group and a thiophene ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8-6-9(7-18-8)12(15)13-10-4-2-3-5-11(10)14(16)17/h2-7H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXFVKDLDTUZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823798 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.